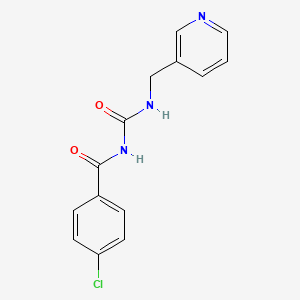
4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide” is a chemical compound with the molecular formula C14H12ClN3O2. It is a derivative of benzamide, which is a class of compounds known for their wide range of pharmacological effects .
Synthesis Analysis
The synthesis of benzamide derivatives, including “4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide” includes a benzamide core with a chlorine atom at the 4-position and a pyridin-3-ylmethyl group attached to the carbamoyl nitrogen .科学的研究の応用
Metabolic Pathways and Disposition
4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide, as part of the study on compounds with similar structures, has been investigated for its absorption, distribution, metabolism, and excretion (ADME) properties. One notable compound, GDC-0449 (vismodegib), exhibits extensive metabolism in rats and dogs, primarily through oxidation and subsequent phase II glucuronidation or sulfation. It also undergoes a unique metabolic pathway involving pyridine ring opening, which is not common among compounds of its class. This research provides valuable insights into the metabolic fate and disposition of similar compounds, highlighting the importance of understanding metabolic pathways for drug development and safety assessment (Yue et al., 2011).
Photocatalytic Degradation of Environmental Pollutants
Research has shown that pyridine-based compounds, which share structural similarities with 4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide, can be effectively degraded in water through photocatalysis using TiO2. This process results in the rapid elimination of noxious chemicals, such as pyridine and benzamide, from water. The study provides insights into the environmental applications of photocatalytic degradation processes for the removal of harmful chemical compounds, potentially contributing to the development of cleaner water treatment methods (Maillard-Dupuy et al., 1994).
Antimicrobial Activity
Compounds derived from 4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide have been explored for their antimicrobial properties. For example, derivatives synthesized through reactions with various nucleophiles have been evaluated for antibacterial and antifungal activities. These studies suggest the potential of 4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide derivatives as a basis for developing new antimicrobial agents, offering a promising avenue for the treatment of infections (Naganagowda & Petsom, 2011).
Cancer Therapy and Drug Development
Research into compounds structurally related to 4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide has contributed to the development of potential cancer therapies. Studies have focused on inhibiting specific pathways, such as the Hedgehog signaling pathway, by small molecule inhibitors, highlighting the therapeutic potential of these compounds in treating various cancers. This research underscores the importance of molecular design and synthesis in discovering new drugs for cancer therapy (Mallams et al., 1998).
特性
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-5-3-11(4-6-12)13(19)18-14(20)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSJWAPBSMHHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

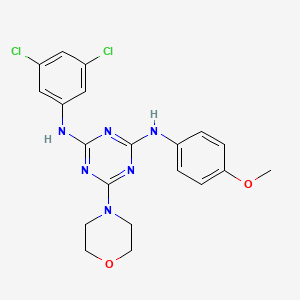
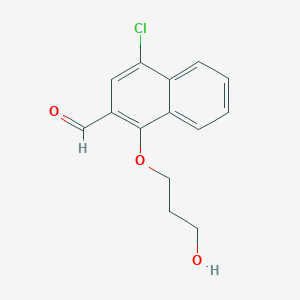
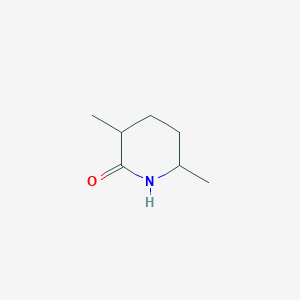
![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2745332.png)
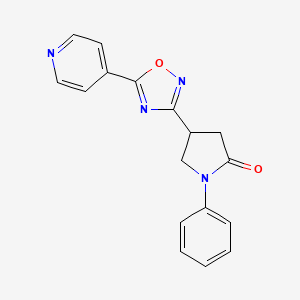
![4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745335.png)
![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2745336.png)
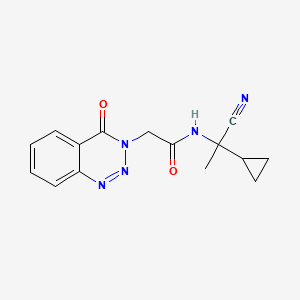
![2-Amino-6-methyl-4-(3-thienyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2745338.png)

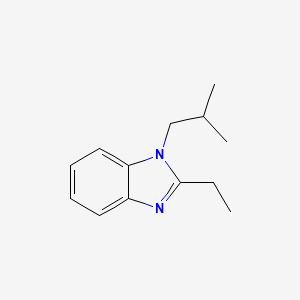
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2745343.png)